

# Application Notes and Protocols for Radiolabeling RTI-113 as a PET Radiotracer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **RTI-113**

Cat. No.: **B1149545**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**RTI-113**, also known as 3 $\beta$ -(4-chlorophenyl)tropane-2 $\beta$ -carboxylic acid phenyl ester, is a potent and selective dopamine reuptake inhibitor (DRI).<sup>[1]</sup> As a phenyltropane analog of cocaine, it exhibits higher potency and a longer duration of action, making it a valuable tool for studying the dopamine transporter (DAT) system and a potential candidate for the treatment of cocaine addiction.<sup>[1]</sup> Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of molecular targets. Radiolabeling **RTI-113** with positron-emitting radionuclides, such as Carbon-11 (<sup>11</sup>C) or Fluorine-18 (<sup>18</sup>F), enables the visualization and quantification of DAT in the brain, providing crucial insights into neuropsychiatric disorders and the mechanisms of psychostimulant drugs.

These application notes provide detailed protocols for the radiolabeling of **RTI-113** with <sup>11</sup>C and <sup>18</sup>F, along with methods for in vitro and in vivo evaluation.

## Data Presentation

### Table 1: In Vitro Binding Affinities of RTI-113 and Related Compounds

| Compound | Target | Ki (nM)   | Species | Reference |
|----------|--------|-----------|---------|-----------|
| RTI-113  | DAT    | 0.20      | Rat     | [2]       |
| RTI-113  | SERT   | >1000     | Rat     |           |
| RTI-113  | NET    | >1000     | Rat     |           |
| Cocaine  | DAT    | 0.20      | Rat     | [2]       |
| IPCIT    | DAT    | 1.7 ± 0.6 | Human   |           |
| FE@IPCIT | DAT    | 1.3 ± 0.2 | Human   |           |

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter.  
Ki represents the inhibition constant.

**Table 2: Radiochemical Data for Radiolabeled RTI-113 Analogs**

| Radiotracer                | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/μmol) | Synthesis Time (min) | Reference |
|----------------------------|---------------------------------------|------------------------------|----------------------|-----------|
| [ <sup>11</sup> C]IPCIT    | 12.5 ± 4%                             | >70                          | ~35                  |           |
| [ <sup>18</sup> F]FE@IPCIT | 67 ± 16%<br>(incorporation)           | >50                          | ~80                  |           |
| [ <sup>18</sup> F]FECNT    | Not specified                         | 74-185                       | Not specified        | [3]       |

Note: Data for directly radiolabeled **RTI-113** is not readily available in the literature. The data presented is for close structural analogs, IPCIT and FE@IPCIT, to provide an estimate of expected outcomes.

**Table 3: In Vivo Dopamine Transporter (DAT) Occupancy of Unlabeled RTI-113**

| Compound | Dose (mg/kg) | DAT Occupancy (%) | Species       | PET Radiotracer Used    | Reference           |
|----------|--------------|-------------------|---------------|-------------------------|---------------------|
| RTI-113  | 0.010 - 0.30 | 94 - 99           | Rhesus Monkey | [ <sup>18</sup> F]FECNT | <a href="#">[3]</a> |
| Cocaine  | 0.0030 - 1.0 | 65 - 76           | Rhesus Monkey | [ <sup>18</sup> F]FECNT | <a href="#">[3]</a> |

## Experimental Protocols

### Protocol 1: Radiolabeling of RTI-113 with Carbon-11

This protocol describes the synthesis of [<sup>11</sup>C]RTI-113 via N-methylation of the corresponding desmethyl precursor using [<sup>11</sup>C]methyl triflate.

Precursor: N-desmethyl-**RTI-113** (3 $\beta$ -(4-chlorophenyl)tropane-2 $\beta$ -carboxylic acid phenyl ester).

Radiolabeling Agent: [<sup>11</sup>C]Methyl triflate ([<sup>11</sup>C]CH<sub>3</sub>OTf).

Methodology:

- Production of [<sup>11</sup>C]Methane: [<sup>11</sup>C]CO<sub>2</sub> is produced via the  $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$  nuclear reaction in a cyclotron and is subsequently converted to [<sup>11</sup>C]CH<sub>4</sub>.
- Synthesis of [<sup>11</sup>C]Methyl Triflate: [<sup>11</sup>C]CH<sub>4</sub> is converted to [<sup>11</sup>C]methyl iodide ([<sup>11</sup>C]CH<sub>3</sub>I) which is then passed through a heated column containing silver triflate to yield [<sup>11</sup>C]CH<sub>3</sub>OTf.
- Radiolabeling Reaction:
  - Dissolve 0.5-1.0 mg of the N-desmethyl-**RTI-113** precursor in 300  $\mu\text{L}$  of anhydrous acetone in a sealed reaction vessel.
  - Add 5  $\mu\text{L}$  of a suitable base (e.g., 1 M NaOH).
  - Bubble the gaseous [<sup>11</sup>C]CH<sub>3</sub>OTf through the solution at room temperature for 5-7 minutes.

- Heat the reaction vessel at 80°C for 5 minutes.
- Purification:
  - Evaporate the solvent under a stream of nitrogen.
  - Redissolve the residue in the mobile phase for high-performance liquid chromatography (HPLC).
  - Purify the product using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture).
  - Collect the fraction corresponding to **[<sup>11</sup>C]RTI-113**.
- Formulation:
  - Remove the HPLC solvent from the collected fraction by rotary evaporation.
  - Formulate the final product in a sterile solution, typically saline with a small amount of ethanol, for injection.
- Quality Control:
  - Confirm the radiochemical purity and identity of the final product by analytical HPLC.
  - Determine the specific activity by measuring the radioactivity and the mass of the product.
  - Perform tests for sterility and pyrogenicity before in vivo use.

## Protocol 2: Radiolabeling of RTI-113 with Fluorine-18

This protocol describes a potential synthesis of an [<sup>18</sup>F]fluoroalkylated **RTI-113** analog, for example, by reacting the N-desmethyl precursor with [<sup>18</sup>F]fluoroethyl tosylate.

Precursor: N-desmethyl-**RTI-113**.

Radiolabeling Agent: [<sup>18</sup>F]Fluoroethyl tosylate ([<sup>18</sup>F]FETos).

Methodology:

- Production of  $[^{18}\text{F}]$ Fluoride:  $[^{18}\text{F}]$ Fluoride is produced via the  $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$  nuclear reaction in a cyclotron using an enriched  $[^{18}\text{O}]$ water target.
- Synthesis of  $[^{18}\text{F}]$ Fluoroethyl Tosylate:  $[^{18}\text{F}]$ Fluoride is activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate. The activated  $[^{18}\text{F}]$ fluoride is then reacted with ethylene glycol ditosylate to produce  $[^{18}\text{F}]$ FETos.
- Radiolabeling Reaction:
  - Dissolve 1-2 mg of the N-desmethyl-**RTI-113** precursor in 500  $\mu\text{L}$  of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.
  - Add the prepared  $[^{18}\text{F}]$ FETos to the reaction vessel.
  - Heat the mixture at 110-120°C for 15-20 minutes.
- Purification:
  - Cool the reaction mixture and dilute with water.
  - Purify the product using reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase.
  - Collect the fraction corresponding to the  $[^{18}\text{F}]$ fluoroethyl-**RTI-113** analog.
- Formulation:
  - Remove the HPLC solvent and formulate the final product as described in Protocol 1.
- Quality Control:
  - Perform quality control checks as described in Protocol 1.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of  $[^{11}\text{C}]\text{RTI-113}$  and an  $[^{18}\text{F}]\text{fluoroalkylated analog}$ .



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of the dopamine transporter and the mechanism of action of **RTI-113**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RTI-113 - Wikipedia [en.wikipedia.org]
- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling RTI-113 as a PET Radiotracer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1149545#radiolabeling-rti-113-for-use-as-a-pet-radiotracer>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)